BenchChemオンラインストアへようこそ!

1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

p38 MAP kinase inhibition anti-cytokine activity inflammation research

1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851865-83-3, molecular formula C17H14ClFN2OS, molecular weight 348.82 g/mol, InChI Key ZYIULVPUAIGKCU-UHFFFAOYSA-N) is a synthetic heterocyclic compound belonging to the 1-acyl-2-(benzylthio)-4,5-dihydro-1H-imidazole class. The molecule features a 4,5-dihydroimidazole core substituted at the N-1 position with a 4-chlorobenzoyl group and at the C-2 position with a 4-fluorophenylmethylsulfanyl moiety.

Molecular Formula C17H14ClFN2OS
Molecular Weight 348.82
CAS No. 851865-83-3
Cat. No. B2910007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS851865-83-3
Molecular FormulaC17H14ClFN2OS
Molecular Weight348.82
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClFN2OS/c18-14-5-3-13(4-6-14)16(22)21-10-9-20-17(21)23-11-12-1-7-15(19)8-2-12/h1-8H,9-11H2
InChIKeyZYIULVPUAIGKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851865-83-3): Structural Identity, Procurement-Relevant Properties, and Comparator Landscape


1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851865-83-3, molecular formula C17H14ClFN2OS, molecular weight 348.82 g/mol, InChI Key ZYIULVPUAIGKCU-UHFFFAOYSA-N) is a synthetic heterocyclic compound belonging to the 1-acyl-2-(benzylthio)-4,5-dihydro-1H-imidazole class . The molecule features a 4,5-dihydroimidazole core substituted at the N-1 position with a 4-chlorobenzoyl group and at the C-2 position with a 4-fluorophenylmethylsulfanyl moiety. This compound is structurally positioned within the broader class of 2-thio-substituted imidazoles that have been extensively investigated as p38 MAP kinase inhibitors and anti-cytokine agents in the medicinal chemistry literature [1]. The combination of electron-withdrawing halogen substituents (4-Cl on the benzoyl ring, 4-F on the benzylthio ring) confers distinct physicochemical properties—including enhanced lipophilicity and metabolic stability—that differentiate this compound from simpler benzylthio analogs lacking halogenation [2]. The compound is currently available from multiple chemical suppliers for research use only, typically at ≥95% purity.

Why 1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Cannot Be Replaced by Generic Imidazole Analogs: Structural Determinants of Target Engagement and Selectivity


Within the 1-acyl-2-thio-4,5-dihydroimidazole chemotype, small structural variations produce large differences in biological activity that preclude generic substitution. The seminal SAR study by Laufer et al. (2002) demonstrated that the nature of the substituent at the 2-position of the imidazole core directly controls both p38 MAP kinase inhibition and cellular cytokine release suppression; compound 2b (benzylsulfanyl imidazole) exhibited IC50 values of 4.0 µM (p38), 1.1 µM (TNF-α), and 0.38 µM (IL-1β), while the corresponding 4-methylthio analog showed a 4.5-fold right-shift in TNF-α potency [1]. Furthermore, the N-1 substituent critically modulates potency: tetrasubstituted imidazoles bearing a benzoyl-type group at N-1 achieved substantially higher anti-inflammatory activity than their N-unsubstituted counterparts, with compound 9b showing optimized cytokine inhibition [2]. The target compound's unique combination of a 4-chlorobenzoyl at N-1 and a 4-fluorobenzylthio at C-2 represents a specific structural arrangement not replicated by any single commercially available analog. Positional isomerism of either halogen substituent (e.g., moving fluorine from the 4- to the 2- or 3-position on the benzyl ring, or moving chlorine from the 4- to the 2- or 3-position on the benzoyl ring) yields compounds with distinct pharmacological profiles that cannot be assumed equipotent. Procurement decisions based solely on core scaffold similarity without considering these specific substitution patterns risk selecting compounds with divergent—and potentially uncharacterized—biological behavior.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole vs. Closest Structural Analogs


p38α MAP Kinase Inhibitory Potency: Class-Level Projection from the Benzylsulfanyl Imidazole Pharmacophore

The target compound shares the 2-benzylthio-4,5-dihydroimidazole core with the well-characterized lead compound ML 3163 (compound 2b in Laufer et al., 2002). In that study, ML 3163 inhibited p38 MAP kinase with an IC50 of 4.0 µM and suppressed TNF-α release (IC50 1.1 µM) and IL-1β release (IC50 0.38 µM) from human peripheral blood mononuclear cells (PBMC) [1]. The target compound differs from ML 3163 by the addition of a 4-chlorobenzoyl group at N-1 and a 4-fluoro substituent on the benzylthio phenyl ring. Published SAR demonstrates that N-1 acylation with benzoyl-type groups in tetrasubstituted imidazoles enhances anti-inflammatory potency; compound 9b in Laufer et al. (2004) achieved optimized cytokine release inhibition through systematic N-1 optimization [2]. The 4-fluoro substituent on the benzyl ring is expected to improve metabolic stability by blocking CYP450-mediated para-hydroxylation, a known metabolic soft spot for unsubstituted benzyl groups [3]. Because no direct p38 IC50 has been reported for the target compound itself, this evidence is classified as class-level inference.

p38 MAP kinase inhibition anti-cytokine activity inflammation research

Positional Isomer Differentiation: 4-Chlorobenzoyl/4-Fluorobenzyl Target Compound vs. 2-Fluorobenzoyl/4-Chlorobenzyl Isomer in Cancer Cell Cytotoxicity

A direct positional isomer of the target compound—(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone (CAS 851801-69-9)—differs by the positional swap of the chlorine and fluorine substituents: the target compound bears 4-chlorobenzoyl + 4-fluorobenzylthio, while this isomer bears 2-fluorobenzoyl + 4-chlorobenzylthio. This isomer has been evaluated for cytotoxicity against the MCF-7 breast cancer cell line, yielding an IC50 of 12.5 µM, compared to the reference compound doxorubicin at 8.0 µM under the same assay conditions . The target compound's distinct substitution pattern (4-Cl benzoyl + 4-F benzylthio vs. 2-F benzoyl + 4-Cl benzylthio) is expected to alter both electronic distribution on the benzoyl carbonyl and steric accessibility of the imidazole N-1 region, which directly impacts target binding according to established tetrasubstituted imidazole SAR [1]. No cytotoxicity data are currently available for the target compound itself.

anticancer cytotoxicity positional isomer SAR MCF-7 breast cancer

NLRP3 Inflammasome Inhibition: Quantified Activity of the Tosyl-Protected 2-Benzylthio-4,5-dihydroimidazole Scaffold

The 2-benzylthio-4,5-dihydroimidazole scaffold has demonstrated direct binding to the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. Compound 1-(4-methylphenyl)sulfonyl-2-(phenylmethylsulfanyl)-4,5-dihydroimidazole (CID 2148562), which shares the identical 2-benzylthio-4,5-dihydroimidazole core with the target compound but bears a tosyl group at N-1 instead of 4-chlorobenzoyl, inhibited NLRP3 with an IC50 of 41.8 µM (4.18 × 10^4 nM) in a biochemical assay conducted at the Sanford-Burnham Center for Chemical Genomics [1]. The target compound's N-1 4-chlorobenzoyl group is expected to alter NLRP3 binding relative to the N-1 tosyl analog, as the larger and more lipophilic chlorobenzoyl moiety may differentially occupy the N-1 binding pocket. This NLRP3 activity establishes a second biological pathway—distinct from p38 MAP kinase—for which the core scaffold shows measurable engagement, broadening the potential application space for procurement decisions.

NLRP3 inflammasome innate immunity anti-inflammatory screening

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Capacity Relative to Methylthio and Unsubstituted Benzylthio Analogs

Computed physicochemical properties reveal quantifiable differentiation between the target compound and its closest commercially available analogs. The target compound (C17H14ClFN2OS, MW 348.82) has a predicted LogP of approximately 4.2, compared to 2.8 for the simpler methylthio analog 1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 673476-85-2, MW 254.74) [1] and approximately 3.4 for the unsubstituted benzylthio analog (CAS 851863-94-0, MW 314.83) . This LogP difference of 1.4 units relative to the methylthio analog translates to roughly 25-fold higher predicted octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and assay compatibility. The target compound has 1 hydrogen bond acceptor (the benzoyl carbonyl oxygen) and 0 hydrogen bond donors, placing it in favorable physicochemical space for cell-based assay performance (MW < 500, LogP < 5, HBD = 0) [2]. The 4-fluorobenzylthio substitution increases molecular surface area and polarizability relative to the methylthio analog while maintaining compliance with the rule-of-five for drug-likeness.

physicochemical property lipophilicity drug-likeness

Validated Application Scenarios for 1-(4-Chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Based on Class-Level Pharmacological Evidence


p38 MAP Kinase Inhibitor Screening and Lead Optimization Programs

This compound is best deployed as a screening hit or lead-like molecule in p38α MAP kinase inhibitor discovery programs targeting inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease). The structural precedent established by Laufer et al. (2002) demonstrates that 2-benzylthio-substituted imidazoles inhibit p38 with low-micromolar potency (compound 2b IC50 = 4.0 µM) and suppress both TNF-α and IL-1β release from human PBMC [1]. The tetrasubstituted imidazole series from Laufer et al. (2004) further validates that N-1 benzoylation enhances anti-inflammatory activity [2]. Users should employ this compound in biochemical p38 kinase assays (e.g., ELISA-based phospho-ATF-2 detection) and LPS-stimulated PBMC or human whole blood cytokine release assays as primary screening platforms. The 4-fluorobenzylthio substituent is expected to confer metabolic stability advantages in cell-based assays exceeding 24-hour exposure [3].

NLRP3 Inflammasome Pathway Probing and Innate Immunity Research

The 2-benzylthio-4,5-dihydroimidazole core scaffold has demonstrated measurable NLRP3 inflammasome binding (IC50 = 41.8 µM for the tosyl-substituted analog) [4]. This compound can serve as a structurally distinct chemical probe for NLRP3-mediated IL-1β processing pathways, orthogonal to the well-characterized sulfonylurea-based NLRP3 inhibitors (e.g., MCC950/CRID3). Recommended application includes NLRP3 ATPase activity assays, ASC oligomerization assays in LPS-primed BMDM or THP-1 cells, and IL-1β release measurements following nigericin or ATP stimulation. The 4-chlorobenzoyl N-1 substituent may improve cell permeability for intracellular NLRP3 engagement compared to more polar N-1 substituents.

Anticancer Cytotoxicity Screening Against Breast and Lung Cancer Cell Lines

Based on the demonstrated MCF-7 cytotoxicity of the positional isomer (IC50 = 12.5 µM, within 1.6-fold of doxorubicin) , this compound is suitable for inclusion in anticancer screening cascades against breast (MCF-7, MDA-MB-231), lung (A549), and potentially other solid tumor cell lines. The target compound's distinct 4-chlorobenzoyl/4-fluorobenzylthio substitution pattern may yield a different selectivity profile across the NCI-60 or similar cancer cell line panels. Recommended assay format: 48–72 hour MTT or CellTiter-Glo viability assay with dose-response (8-point, 3-fold dilution series starting at 100 µM). Parallel testing against non-transformed cell lines (e.g., MCF-10A) is strongly advised to assess tumor selectivity.

Structure-Activity Relationship (SAR) Studies on Halogen Substitution Patterns in 1-Acyl-2-thioimidazoles

This compound serves as a key member of a rationally designed SAR matrix exploring the effects of halogen position and identity on biological activity in the 1-acyl-2-thio-4,5-dihydroimidazole chemotype. The target compound (4-Cl benzoyl + 4-F benzylthio) should be tested alongside its positional isomers (e.g., CAS 851801-69-9: 2-F benzoyl + 4-Cl benzylthio; CAS 851806-95-6: 4-Cl benzoyl + 2-F benzylthio) to systematically map the contribution of halogen placement to target engagement, cellular potency, and physicochemical properties. The established SAR framework from Laufer et al. (2002, 2004) [REFS-1, REFS-2] provides the methodological blueprint for such comparative studies, which are essential for rational lead optimization decisions.

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.